

# Application Note: NMR Characterization of Sofosbuvir Impurity F

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring its quality, safety, and efficacy. Regulatory bodies require stringent control of impurities in drug substances and products. **Sofosbuvir Impurity F** is a known process-related impurity, identified as a dimeric species. Its chemical name is (2S)-Isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-((((R)-(((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxy)methyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate, with the molecular formula  $C_{34}H_{45}FN_4O_{13}P_2$  and a molecular weight of 798.69 g/mol .

This application note provides a detailed protocol for the characterization of **Sofosbuvir Impurity F** using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful technique for the unequivocal structural elucidation and quantification of impurities in pharmaceuticals.[1] The methodologies described herein are based on established NMR techniques for the analysis of Sofosbuvir and its degradation products.[1][2]

### **Structural Information**



Compound	Structure	Molecular Formula	Molecular Weight ( g/mol )	CAS Number
Sofosbuvir	[Insert Image of Sofosbuvir Structure]	C22H29FN3O9P	529.45	1190307-88-0
Impurity F	[Insert Image of Sofosbuvir Impurity F Structure]	C34H45FN4O13P2	798.69	1337482-17-3

# **Quantitative NMR Data**

The following tables are templates for the presentation of  $^{1}$ H and  $^{13}$ C NMR data for Sofosbuvir and Impurity F. The specific chemical shifts ( $\delta$ ) in ppm, multiplicity, coupling constants (J) in Hz, and assignments should be populated with experimentally acquired data.

Table 1: <sup>1</sup>H NMR Data Comparison (500 MHz, DMSO-d<sub>6</sub>)



Assignment	Sofosbuvir δ (ppm), Multiplicity, J (Hz)	Impurity F δ (ppm), Multiplicity, J (Hz)
H-6	[Data]	[Data]
H-5	[Data]	[Data]
H-1'	[Data]	[Data]
H-3'	[Data]	[Data]
H-5'a	[Data]	[Data]
H-5'b	[Data]	[Data]
Phenyl-H	[Data]	[Data]
Ala-CH	[Data]	[Data]
Ala-CH₃	[Data]	[Data]
iPr-CH	[Data]	[Data]
iPr-CH₃	[Data]	[Data]
2'-CH <sub>3</sub>	[Data]	[Data]
NH	[Data]	[Data]
3'-OH	[Data]	[Data]

Table 2: <sup>13</sup>C NMR Data Comparison (125 MHz, DMSO-d<sub>6</sub>)



Assignment	Sofosbuvir δ (ppm)	Impurity F δ (ppm)
C-2	[Data]	[Data]
C-4	[Data]	[Data]
C-5	[Data]	[Data]
C-6	[Data]	[Data]
C-1'	[Data]	[Data]
C-2'	[Data]	[Data]
C-3'	[Data]	[Data]
C-4'	[Data]	[Data]
C-5'	[Data]	[Data]
Phenyl-C	[Data]	[Data]
Ala-C=O	[Data]	[Data]
Ala-CH	[Data]	[Data]
Ala-CH₃	[Data]	[Data]
iPr-CH	[Data]	[Data]
iPr-CH₃	[Data]	[Data]
2'-CH₃	[Data]	[Data]

# **Experimental Protocols**

The following protocols are adapted from methodologies used for the analysis of Sofosbuvir and its related substances.[1][2]

## **Sample Preparation**

• Weigh accurately about 10-20 mg of the **Sofosbuvir Impurity F** reference standard.



- Dissolve the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD).
- Vortex the mixture until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

#### **NMR Data Acquisition**

NMR spectra can be acquired on a 400 or 500 MHz spectrometer.

- ¹H NMR:
  - Pulse Program: Standard single-pulse (zg30 or similar)
  - Number of Scans: 16-64
  - Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
  - Spectral Width: -2 to 12 ppm
  - Temperature: 298 K
- 13C NMR:
  - Pulse Program: Proton-decoupled pulse program (zgpg30 or similar)
  - Number of Scans: 1024-4096 (or more, depending on sample concentration)
  - Relaxation Delay (d1): 2 seconds
  - Spectral Width: -10 to 200 ppm
  - Temperature: 298 K
- 2D NMR (for structural confirmation):
  - COSY (Correlation Spectroscopy): To establish <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.



- HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond <sup>1</sup>H-<sup>13</sup>C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) <sup>1</sup>H <sup>13</sup>C correlations, crucial for assigning quaternary carbons and piecing together molecular
  fragments.
- <sup>19</sup>F NMR and <sup>31</sup>P NMR: These experiments are also highly recommended to provide further structural information and confirm the presence and environment of the fluorine and phosphorus atoms, respectively.

## **Data Processing**

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- · Phase correct the spectra manually.
- · Perform baseline correction.
- Calibrate the chemical shift scale. For DMSO-d<sub>6</sub>, the residual solvent peak is at  $\delta$  2.50 ppm for <sup>1</sup>H and  $\delta$  39.52 ppm for <sup>13</sup>C NMR.
- Integrate the signals in the <sup>1</sup>H NMR spectrum for quantitative analysis.
- Analyze the multiplicities and coupling constants.
- Assign the signals to the respective nuclei in the molecule using the 1D and 2D NMR data.

# Visualizations

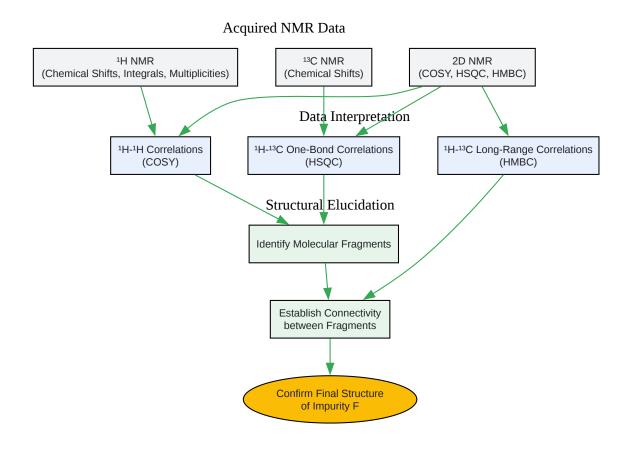




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Caption: Experimental Workflow for NMR Characterization.





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Caption: Logical Flow for Structural Elucidation.

#### Conclusion

The application of a comprehensive suite of NMR experiments is essential for the definitive characterization of **Sofosbuvir Impurity F**. The protocols outlined in this note provide a robust framework for acquiring high-quality NMR data. The detailed analysis of <sup>1</sup>H, <sup>13</sup>C, and various 2D NMR spectra will enable the unambiguous assignment of all signals, confirming the structure of the impurity and allowing for its accurate quantification. This is a critical step in the quality control of Sofosbuvir, ensuring the safety and efficacy of this important antiviral medication.



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#### References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Note: NMR Characterization of Sofosbuvir Impurity F]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068907#nmr-characterization-of-sofosbuvir-impurity-f]

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